molecular formula C7H3BrClN3 B15331095 5-Bromo-2-chloropyrido[3,4-d]pyrimidine

5-Bromo-2-chloropyrido[3,4-d]pyrimidine

Cat. No.: B15331095
M. Wt: 244.47 g/mol
InChI Key: CGXCEKQBECCABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-chloropyrido[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C7H3BrClN3 and a molecular weight of 244.47 g/mol . This compound is part of the pyrido[3,4-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloropyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction is carried out in the presence of a base, such as sodium methoxide in butanol, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in amination and coupling reactions.

    Arylboronic Acids: Used in Suzuki coupling reactions.

    Bases: Such as sodium methoxide, used in cyclization reactions.

Major Products Formed

Scientific Research Applications

5-Bromo-2-chloropyrido[3,4-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloropyrido[3,4-d]pyrimidine is unique due to its fused pyrimidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in medicinal chemistry and chemical biology.

Properties

Molecular Formula

C7H3BrClN3

Molecular Weight

244.47 g/mol

IUPAC Name

5-bromo-2-chloropyrido[3,4-d]pyrimidine

InChI

InChI=1S/C7H3BrClN3/c8-5-2-10-3-6-4(5)1-11-7(9)12-6/h1-3H

InChI Key

CGXCEKQBECCABC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=CC2=NC(=N1)Cl)Br

Origin of Product

United States

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